molecular formula C6H5ClN2O3 B12352684 4-chloro-6-methyl-3-nitro-3H-pyridin-2-one

4-chloro-6-methyl-3-nitro-3H-pyridin-2-one

Cat. No.: B12352684
M. Wt: 188.57 g/mol
InChI Key: PQNWCYLFBHILLE-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-3-nitro-3H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-3-nitro-3H-pyridin-2-one typically involves the nitration of 4-chloro-6-methyl-2-pyridone. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

4-chloro-6-methyl-3-nitro-3H-pyridin-2-one can be compared with other similar heterocyclic compounds, such as:

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

4-chloro-6-methyl-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2,5H,1H3

InChI Key

PQNWCYLFBHILLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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